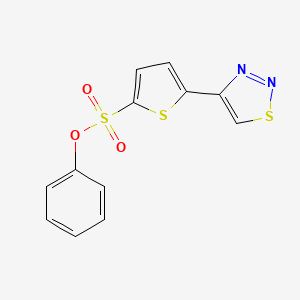

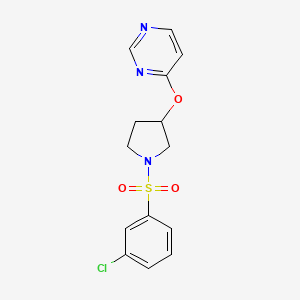

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

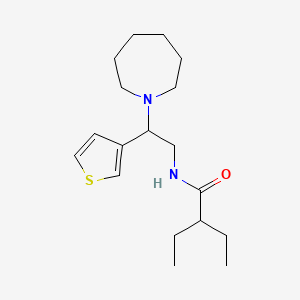

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as apoptosis, inflammation, and stress response.

Aplicaciones Científicas De Investigación

Catalysis Applications

Oligomerization Catalysis : Ligands with nitrogen linkers, similar in structure to N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, have been utilized in chromium-catalyzed ethylene oligomerization processes. These ligands increase the total productivity and stability of the catalyst systems, demonstrating their utility in industrial polymer synthesis processes (Elowe et al., 2006).

Material Science Applications

Supramolecular Chirality Control : Compounds containing elements similar to the structure have been investigated for their ability to control the chirality of supramolecular aggregates through electron transfer. This property is significant for the development of smart materials with applications in optoelectronics and molecular computing (Goto & Yashima, 2002).

Biological Activity

Antimycobacterial Activity : Derivatives of N-substituted pteridines, which share structural similarities with the query compound, have shown promising antimycobacterial properties. This suggests potential for developing new treatments against Mycobacterium tuberculosis, highlighting the compound's relevance in medical research aimed at tackling tuberculosis (Biava et al., 2008).

Antioxidant and Anti-inflammatory Properties : N-substituted 2,4-diaminopteridines, related to the compound , have been identified as potent antioxidants and inhibitors of lipoxygenase. This dual activity suggests their potential as therapeutic agents for diseases involving oxidative stress and inflammation (Pontiki et al., 2015).

Synthesis and Characterization

Synthetic Methodologies : Research has developed novel methodologies for synthesizing N-substituted pteridines, providing insight into the chemical synthesis and structural characterization of compounds like this compound. These methodologies enable the production of diverse derivatives with potential applications across various scientific fields (Duan et al., 2012).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN7/c1-2-25-9-11-26(12-10-25)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8H,2,9-12H2,1H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUWWBFNILEVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2876251.png)

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2876263.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)